Product packaging for Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, trihydrate, (aS)-(Cat. No.:CAS No. 6533-68-2)

Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, trihydrate, (aS)-

Cat. No.: B1197439
CAS No.: 6533-68-2
M. Wt: 438.3 g/mol
InChI Key: LACQPOBCQQPVIT-YXJJTENCSA-N
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Description

Contextualization within Natural Product Chemistry and Alkaloid Research

Scopolamine (B1681570) is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, also known as the nightshade family. lktlabs.comnih.gov This family includes well-known plants such as deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and various Datura and Brugmansia species. nih.govwikipedia.orgresearchgate.net The study of scopolamine is deeply rooted in natural product chemistry, a field focused on isolating, identifying, and synthesizing chemical compounds from natural sources.

The isolation of scopolamine by the German scientist Albert Ladenburg in 1880 marked a significant milestone in alkaloid research. wikipedia.orgbris.ac.uk Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Scopolamine, structurally similar to other tropane alkaloids like atropine (B194438) and hyoscyamine (B1674123), is an organic ester formed from the combination of a complex organic base, scopine, and an organic acid, tropic acid. nih.govnih.gov Its biosynthesis in plants begins with the amino acid L-ornithine, which undergoes a series of enzymatic reactions to form the characteristic tropane ring structure. wikipedia.org The final step in the pathway involves the hydroxylation of hyoscyamine, catalyzed by the enzyme hyoscyamine 6-β-hydroxylase, to produce scopolamine. wikipedia.org While industrial production still relies heavily on extraction from cultivated plant hybrids, particularly of Duboisia species, research into biotechnological production methods like callus cultures and genetically transformed hairy root cultures is ongoing. researchgate.netcoherentmarketinsights.com

Table 1: Plant Sources of Scopolamine

Genus Common Name(s) Family
Anisodus - Solanaceae
Atropa Deadly Nightshade Solanaceae
Brugmansia Angel's Trumpet Solanaceae
Datura Jimsonweed, Devil's Snare Solanaceae
Duboisia Corkwood Tree Solanaceae
Hyoscyamus Henbane Solanaceae
Mandragora Mandrake Solanaceae
Scopolia - Solanaceae

Source: researchgate.net

Significance as a Pharmacological Research Tool and Probe

Scopolamine hydrobromide trihydrate is an invaluable tool in pharmacological research, primarily due to its action as a potent, non-selective muscarinic antagonist. lktlabs.comtocris.com It competitively inhibits all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5), thereby blocking the action of the neurotransmitter acetylcholine in the parasympathetic nervous system and the central nervous system. nih.govwikipedia.org This anticholinergic activity is the basis for its extensive use as a research probe to investigate the roles of the cholinergic system in various physiological and cognitive processes. nih.govplos.org

One of the most prominent uses of scopolamine in research is as a pharmacological model for inducing temporary cognitive deficits and memory impairment in animals and human volunteers. lktlabs.comwikipedia.orgplos.org This "scopolamine model" is widely used in the preclinical testing of new therapeutic agents designed to treat cognitive impairment, particularly in the context of Alzheimer's disease and other forms of dementia where cholinergic dysfunction is a key feature. lktlabs.complos.orgresearchgate.net By administering scopolamine, researchers can reliably induce a state of amnesia, allowing them to study the mechanisms of memory formation and to screen for potential cognitive-enhancing compounds. plos.orgnih.govmdpi.com

Research using scopolamine has provided significant insights into memory processes, indicating that the cholinergic system is crucial for the acquisition and consolidation of new memories, but less so for the retrieval of established ones. wikipedia.orgnih.gov Studies have shown that scopolamine impairs performance in various memory tasks, including spatial memory in the Morris water maze and T-mazes, and working memory. plos.org Furthermore, research indicates that scopolamine administration not only affects muscarinic receptors but can also modulate nicotinic and NMDA receptor systems, providing a more complex picture of its effects on neurotransmission. plos.org It has also been shown to be a competitive antagonist at 5-HT3 receptors, an action that may contribute to its clinical effects and must be considered in research contexts. researchgate.netnih.gov

Table 2: Pharmacological Profile of Scopolamine

Property Description
Mechanism of Action Competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist. nih.govwikipedia.org
Receptor Targets M1, M2, M3, M4, M5 muscarinic receptors. wikipedia.org Also shows competitive antagonism at 5-HT3 receptors. nih.gov
Primary Effect Blocks effects of acetylcholine in the parasympathetic and central nervous systems. nih.gov
Research Use Standard tool to induce transient amnesia and cognitive deficits in animal models for dementia and Alzheimer's research. lktlabs.comwikipedia.orgplos.org
Key Investigated Areas Memory acquisition and consolidation, spatial memory, working memory, cholinergic system function, neuroplasticity. wikipedia.orgplos.orgnih.gov

Source: lktlabs.comnih.govwikipedia.orgplos.orgnih.govnih.gov

Evolution of Research Paradigms and Scientific Inquiry

The scientific investigation of scopolamine has evolved significantly since its initial isolation in the late 19th century. wikipedia.orgbris.ac.uk Early research focused on its extraction from plant sources and its fundamental pharmacological effects, leading to its use as a preanesthetic sedative in the early 1900s. wikipedia.orgwoodlibrarymuseum.org

The mid-20th century saw the elucidation of its chemical structure and its first chemical synthesis in 1959, although plant extraction remains the more efficient production method. nih.govdrugbank.com The postulation of the "cholinergic hypothesis of geriatric memory dysfunction" in the latter half of the century propelled scopolamine to the forefront of neuroscience research. plos.org It became the standard pharmacological tool for creating animal models of cholinergic deficit, a paradigm that continues to be essential for developing antidementia drugs. plos.orgresearchgate.netnih.gov

Contemporary research has moved beyond simple behavioral models to explore the compound's complex interactions at the molecular and systems levels. Advanced techniques are used to study its effects on receptor regulation, neurotransmitter release, and neuroplasticity. plos.orgnih.gov For instance, microdialysis studies have shown that scopolamine increases acetylcholine release in the hippocampus by blocking presynaptic autoreceptors, a finding that complicates the simple interpretation of its effects as purely a postsynaptic blockade. nih.gov Furthermore, scopolamine has been identified as a psychoplastogen, a compound capable of promoting rapid and sustained neuroplasticity, and is being investigated for novel therapeutic applications, such as a rapid-onset antidepressant. wikipedia.org The development of advanced drug delivery systems, such as the transdermal patch first commercialized in 1981, also represents a significant evolution, allowing for controlled, long-term administration in both clinical and research settings. nih.govdrugbank.com Modern synthetic chemistry continues to explore more efficient pathways to produce scopolamine and its analogs, aiming to overcome the limitations of agricultural sourcing and to create novel research tools. coherentmarketinsights.comgoogle.com

Table 3: Milestones in Scopolamine Research

Year/Period Milestone Significance
1880 Isolated by Albert Ladenburg. wikipedia.orgbris.ac.uk Marked the formal discovery and entry of the pure compound into scientific study.
c. 1900 Introduced for use in anesthesia. wikipedia.org Represented its first major clinical and pharmacological application.
1959 First chemical synthesis achieved. nih.govdrugbank.com Opened avenues for synthetic production, though extraction remains dominant.
1970s-1980s Rise of the "cholinergic hypothesis of memory dysfunction". plos.org Established scopolamine as a key tool for modeling dementia and memory loss.
1981 First transdermal patch (Scopoderm TTS®) commercially offered. nih.govdrugbank.com Revolutionized drug delivery, enabling stable, long-term administration.
2000s-Present Investigation as a psychoplastogen and rapid-onset antidepressant. wikipedia.org Expanded research into its effects on neuroplasticity and mood disorders.
2021 Full biosynthetic pathway identified. researchgate.net Provided a complete understanding of its natural production, aiding biotechnological efforts.

Source: nih.govwikipedia.orgresearchgate.netbris.ac.ukplos.orgdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4.BrH.3H2O<br>C17H28BrNO7 B1197439 Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, trihydrate, (aS)- CAS No. 6533-68-2

Properties

CAS No.

6533-68-2

Molecular Formula

C17H21NO4.BrH.3H2O
C17H28BrNO7

Molecular Weight

438.3 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;;

InChI Key

LACQPOBCQQPVIT-YXJJTENCSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

melting_point

131 °F (NTP, 1992)

Other CAS No.

6533-68-2

physical_description

Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992)

Pictograms

Acute Toxic

solubility

1 gm/1.5 mL (NTP, 1992)

Origin of Product

United States

Historical Trajectories and Foundational Research on Scopolamine Hydrobromide Trihydrate

Early Investigations into Muscarinic Receptor Antagonism Mechanisms

Early research into scopolamine (B1681570) identified it as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). hhs.govpatsnap.comwikipedia.org These receptors are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions. wikipedia.orgwikipedia.org By blocking the action of the neurotransmitter acetylcholine at these sites, scopolamine effectively inhibits parasympathetic nerve impulses. hhs.govpatsnap.com

Scopolamine is a non-selective antagonist, meaning it acts on all five subtypes of muscarinic receptors (M1-M5). wikipedia.orgnih.gov Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system (CNS), a characteristic that distinguishes it from some other anticholinergic agents. nih.govstackexchange.com This central activity is primarily attributed to its interaction with M1 receptors, which are abundant in brain regions crucial for cognitive processes like the cerebral cortex and hippocampus. patsnap.comwikipedia.org The blockade of these receptors disrupts cholinergic signaling, leading to the well-documented effects of scopolamine on memory and attention. wikipedia.orgnih.govnih.gov

Establishment and Validation of Pharmacological Models for Cognitive Dysfunction

The capacity of scopolamine to induce temporary cognitive deficits has made it a standard pharmacological tool for creating animal models of cognitive impairment. nih.govnih.govnih.gov These models are invaluable for studying the neurobiological underpinnings of conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. nih.govresearchgate.netacs.org Administration of scopolamine to healthy animals, from rodents to primates, reliably produces impairments in various cognitive domains, including learning, memory, and attention. wikipedia.orgnih.govnih.gov

The validity of the scopolamine model has been extensively researched. Studies have shown that scopolamine-induced cognitive deficits in animals mirror some of the cognitive symptoms observed in human dementia. nih.govnih.gov For instance, scopolamine impairs performance on tasks that rely on verbal and spatial learning. nih.gov Researchers utilize a variety of behavioral tests to assess the cognitive effects of scopolamine in animal models. These include:

Contextual Fear Conditioning (CFC): This test assesses an animal's ability to learn and remember an association between a specific environment and an aversive stimulus, a process dependent on hippocampal function. criver.com

Social Transmission of Food Preference (STFP): This task measures olfactory memory and also requires a functional hippocampus. criver.com

Passive Avoidance Test: This fear-motivated test evaluates short-term or long-term memory by conditioning an animal to avoid a behavior it would naturally perform. criver.com

T-maze Alternation: This test measures spatial working memory and exploratory behavior, which are sensitive to hippocampal dysfunction. criver.com

Morris Water Maze: This test assesses spatial learning and memory as an animal learns to find a hidden platform in a pool of water. mdpi.com

Novel Object Recognition Test: This test evaluates recognition memory by observing an animal's preference to explore a new object over a familiar one. mdpi.com

While the scopolamine model is widely used, it's acknowledged that it primarily mimics the cholinergic aspect of neurodegenerative diseases and doesn't encompass the full spectrum of their complex pathology. nih.gov Nevertheless, it remains a crucial tool for the initial screening and validation of potential therapeutic agents aimed at improving cognitive function. researchgate.netnih.gov

Comparative Research with Structurally Related Tropane (B1204802) Alkaloids (e.g., Atropine)

Scopolamine belongs to the tropane alkaloid family, which also includes atropine (B194438) and hyoscyamine (B1674123). jmp.irnih.gov Structurally, scopolamine and atropine are very similar, with the primary difference being an epoxide group present in scopolamine but not in atropine. stackexchange.comquora.com This seemingly minor structural variation leads to significant differences in their pharmacological profiles.

The epoxide group in scopolamine is thought to contribute to its greater ability to penetrate the blood-brain barrier compared to atropine. stackexchange.com This results in scopolamine having more pronounced central nervous system effects. wikipedia.orgnih.gov

FeatureScopolamineAtropine
Central Nervous System Effects More potentLess potent
Peripheral Effects on Heart, Intestinal, and Bronchial Smooth Muscle Less potentMore potent
Peripheral Effects on Iris, Ciliary Body, and Secretory Glands More potentLess potent

Table 1: Comparative Potency of Scopolamine and Atropine arvojournals.org

Research comparing the two has shown that while both are effective muscarinic antagonists, their relative potencies differ across various organ systems. arvojournals.org For instance, scopolamine is more potent in its action on the iris, ciliary body, and certain secretory glands, while atropine has a stronger effect on the heart and smooth muscles of the intestines and bronchi. arvojournals.org In studies evaluating their ability to counteract the effects of cholinesterase inhibitors, scopolamine was found to be more effective than atropine at higher doses of the inhibitor, likely due to its superior central activity. oup.com

These comparative studies have been instrumental in delineating the specific roles of different cholinergic pathways and in guiding the clinical application of these alkaloids. dtic.milnih.gov

Advanced Synthetic Strategies and Chemical Modifications for Research

Total Synthesis Approaches and Challenges in Tropane (B1204802) Core Construction

The construction of the 8-azabicyclo[3.2.1]octane core, characteristic of tropane alkaloids like scopolamine (B1681570), presents significant synthetic challenges. Researchers have devised various strategies to overcome these hurdles, with two prominent methods being rhodium-catalyzed cycloaddition and the modified Robinson-Schöpf reaction. researchgate.net A key intermediate in several synthetic routes to scopolamine is 6,7-dehydrotropine. researchgate.netresearchgate.net

Rhodium-Catalyzed Cycloaddition Chemistry

A powerful strategy for the asymmetric synthesis of the tropane core involves a rhodium-catalyzed [4+3] cycloaddition. emory.edunih.gov This method provides a convergent and stereocontrolled route to highly functionalized tropanes.

The reaction typically involves the cycloaddition of a vinylcarbenoid, generated from a vinyldiazoacetate, with a pyrrole. The choice of the chiral dirhodium catalyst is crucial for achieving high enantioselectivity. For instance, the adamantyl glycine-derived complex, Rh2(S-PTAD)4, has been shown to be an effective catalyst for this transformation. emory.edu The reaction proceeds through a tandem cyclopropanation/Cope rearrangement mechanism. emory.edu

Catalyst Reactants Product Key Features
Rhodium(II) catalysts (e.g., Rh2(S-PTAD)4)Methyl 2-(siloxy)vinyldiazoacetate and pyrrolesFunctionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes)Asymmetric synthesis, high enantioselectivity. emory.edunih.gov

Modified Robinson-Schöpf Reaction

The Robinson-Schöpf reaction is a classic method for synthesizing the tropinone (B130398) skeleton, the precursor to the tropane core. ambeed.comwikipedia.org A modified version of this reaction has been employed in the synthesis of scopolamine. researchgate.netresearchgate.net

This one-pot, multicomponent reaction involves the condensation of a succindialdehyde equivalent, methylamine, and acetonedicarboxylic acid in an aqueous solution. ambeed.com A notable modification utilizes 2,5-dimethoxy-2,5-dihydrofuran (B146672) as a precursor for hydroxysuccinaldehyde, leading to the formation of 6-hydroxytropinone (B6363282) with a reported yield of 30%. researchgate.net Despite the moderate yield, this approach is advantageous due to its use of inexpensive starting materials and mild reaction conditions, proceeding in water at ambient temperature. researchgate.net

Reactants Product Yield Advantages
2,5-dimethoxy-2,5-dihydrofuran, methylamine, acetonedicarboxylic acid6-hydroxytropinone30%Inexpensive starting materials, aqueous reaction at ambient temperature. researchgate.net

Enzymatic and Biocatalytic Pathways in Scopolamine Synthesis Research

The biosynthetic pathway of scopolamine in plants offers a blueprint for developing enzymatic and biocatalytic production methods. While the complete pathway is not fully elucidated, key enzymes have been identified and utilized in research to enhance scopolamine production. mdpi.com

The final step in the biosynthesis of scopolamine is the conversion of hyoscyamine (B1674123) to scopolamine, a reaction catalyzed by the enzyme hyoscyamine-6β-hydroxylase (H6H). mdpi.comresearchgate.net This 2-oxoglutarate-dependent dioxygenase first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, and then the same enzyme facilitates the epoxide ring closure to yield scopolamine. mdpi.com

Researchers have successfully overexpressed the h6h gene in hyoscyamine-rich plants to increase the conversion to scopolamine. mdpi.com Furthermore, metabolic engineering has enabled the production of scopolamine in microorganisms. For instance, baker's yeast (Saccharomyces cerevisiae) has been engineered to produce hyoscyamine and scopolamine by introducing a complex biosynthetic pathway of over 20 enzymes from various plants. acs.org This groundbreaking work demonstrates the potential for microbial fermentation to become a viable alternative to plant extraction for producing tropane alkaloids. acs.org

Enzyme/System Function Application
Hyoscyamine-6β-hydroxylase (H6H)Catalyzes the epoxidation of hyoscyamine to scopolamine. mdpi.comOverexpression in plants to increase scopolamine yield. mdpi.com
Engineered Saccharomyces cerevisiaeContains the reconstructed biosynthetic pathway for scopolamine. acs.orgMicrobial production of scopolamine. acs.org

Preparation of Labeled Analogues for Advanced Research Techniques (e.g., Radioligand Synthesis)

Radiolabeled analogues of scopolamine are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET), which allow for the study of muscarinic cholinergic receptors in the brain and heart. umich.edu The synthesis of N-[¹¹C-Methyl]Scopolamine is a prime example of a radiolabeled analogue used for such research.

The synthesis involves the N-¹¹C-methylation of the precursor, norscopolamine. umich.edu [¹¹C]Formaldehyde, produced from the catalytic oxidation of [¹¹C]methanol, is used as the methylating agent. The reaction is carried out using potassium phosphite (B83602) as a reducing agent in a neutral aqueous solution. umich.edu This method is rapid, with the labeling reaction being complete in 5 minutes at 75-80°C, and the total synthesis time is less than 45 minutes. umich.edu The resulting [¹¹C]scopolamine exhibits high radiochemical purity (99%) and can be isolated by preparative HPLC. umich.edu

Radiolabeled Analogue Precursor Labeling Agent Reducing Agent Reaction Time Radiochemical Purity
N-[¹¹C-Methyl]ScopolamineNorscopolamine[¹¹C]FormaldehydePotassium phosphite5 minutes at 75-80°C99%

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of scopolamine relates to its biological activity and for designing new molecules with improved therapeutic profiles. These studies involve the synthesis of various derivatives of the scopolamine molecule and evaluating their effects.

The tropane scaffold offers several positions for modification, including the N8, C3, C6, and C7 positions, which are critical for modulating the biological properties of these molecules. nih.gov Synthetic strategies that allow for late-stage functionalization at these positions are particularly valuable for efficiently generating a library of analogues for SAR studies. nih.gov

Sophisticated Analytical and Characterization Methodologies for Scopolamine Hydrobromide Trihydrate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of scopolamine (B1681570) hydrobromide trihydrate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.

¹H NMR spectra offer insights into the chemical environment of the hydrogen atoms within the molecule. For scopolamine hydrobromide, specific chemical shifts and coupling patterns are characteristic of the tropane (B1204802) ring system and the tropic acid moiety. High-resolution ¹H-[¹³C] NMR spectroscopy on extracts can enhance the information content obtained from in vivo studies. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for Scopolamine Hydrobromide

Assignment Chemical Shift (ppm)
Carbonyl (C=O) ~171-173
Aromatic CH ~126-129
Aromatic C (quaternary) ~135
CH-O (ester) ~66
CH-O (epoxide) ~58-60
CH₂-N ~57
CH-N ~63
N-CH₃ ~40
CH₂ (ring) ~24-28

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in scopolamine hydrobromide trihydrate. nih.gov The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. The method of preparing scopolamine hydrobromide can influence its infrared (IR) spectrum. nih.gov

Key characteristic absorption bands in the FT-IR spectrum of scopolamine hydrobromide trihydrate include those for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, the C-O bonds of the ether and ester, and the aromatic ring. chemicalbook.comnist.gov Changes in the position and intensity of these peaks can indicate the presence of impurities or degradation products. researchgate.net Attenuated Total Reflection (ATR)-FTIR spectroscopy has been shown to identify characteristic bands of scopolamine, allowing for rapid characterization. researchgate.net

Table 2: Key FT-IR Absorption Bands for Scopolamine Hydrobromide Trihydrate

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
O-H (alcohol & water) 3200-3600 Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2800-3000 Stretching
C=O (ester) ~1730-1750 Stretching
C=C (aromatic) ~1600 Stretching
C-O (ester/ether) 1000-1300 Stretching

Note: Wavenumbers are approximate and represent typical ranges for the specified functional groups.

Surface-Enhanced Raman Spectroscopy (SERS) for Detection and Quantification

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced vibrational spectroscopy technique that offers significantly enhanced sensitivity compared to conventional Raman spectroscopy, making it suitable for trace-level detection and quantification of scopolamine hydrobromide. nih.govmdpi.com SERS utilizes plasmonic nanostructures, such as silver or gold colloids, to amplify the Raman signal of molecules adsorbed onto their surface. nih.govjst.go.jpmdpi.com

Research has demonstrated the utility of SERS for the semi-quantitative analysis of scopolamine hydrobromide in aqueous solutions. nih.govjst.go.jp By identifying characteristic Raman peaks, a linear relationship can be established between the peak intensity and the concentration of the analyte. nih.govjst.go.jp For instance, a study identified a characteristic peak at 1002 cm⁻¹ for scopolamine hydrobromide. nih.govjst.go.jp The detection limit for scopolamine hydrobromide in aqueous solution has been reported to be as low as 0.5 μg/mL. nih.govjst.go.jp This method is valued for its speed, accuracy, and non-destructive nature. nih.govjst.go.jp The combination of SERS with other techniques like paper spray mass spectrometry is also being explored to enhance the identification of various compounds. nih.gov

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the analysis of scopolamine hydrobromide trihydrate, enabling its separation from related substances and its precise quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of scopolamine hydrobromide trihydrate. avantorsciences.com Reversed-phase HPLC methods are commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method might involve a C18 or a Zorbax Rx-SIL column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net Detection is often performed using a UV detector at a wavelength around 210 nm. researchgate.netresearchgate.net The method can be validated to be selective, sensitive, precise, and accurate for determining scopolamine hydrobromide and its related impurities. researchgate.netresearchgate.net

Table 3: Example HPLC Method Parameters for Scopolamine Analysis

Parameter Condition
Stationary Phase Zorbax Rx-SIL (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile and 40 mM ammonium acetate (pH 6.5) (50:50 v/v) researchgate.net
Flow Rate 0.7 - 1.0 mL/min researchgate.netpensoft.net
Detection Wavelength 210 nm researchgate.netresearchgate.net

| Column Temperature | 25°C - 45°C researchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an exceptionally powerful tool for the definitive identification and trace-level quantification of scopolamine hydrobromide. nih.govnih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source in positive ion mode. pensoft.netnih.gov The resulting ions are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. pensoft.netnih.gov This involves monitoring a specific precursor-to-product ion transition, which is highly selective for the target molecule. For scopolamine, a common transition monitored is m/z 304/138. pensoft.netpensoft.net This technique has been successfully used to determine scopolamine concentrations in various biological matrices, such as plasma and brain tissue, with high sensitivity and accuracy. pensoft.netnih.govnih.gov

Table 4: Example LC-MS/MS Parameters for Scopolamine Quantification

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive pensoft.netnih.gov
Mass Spectrometer Triple Quadrupole nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) pensoft.netnih.gov
MRM Transition m/z 304 → 138 pensoft.netpensoft.net
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) nih.gov

| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile nih.govnih.gov |

Advanced Crystallographic and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) like scopolamine hydrobromide trihydrate are critical as they influence its stability, solubility, and bioavailability. Advanced crystallographic and solid-state characterization techniques provide invaluable insights into its atomic and molecular structure.

X-ray Powder Diffraction (XRPD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. improvedpharma.comlinevsystems.com It is instrumental in distinguishing between different solid forms of a pharmaceutical compound, such as polymorphs, solvates, and hydrates. improvedpharma.comnih.gov Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for identification. improvedpharma.com

In the context of scopolamine hydrobromide trihydrate, XRPD is essential for:

Phase Identification: Confirming the presence of the desired crystalline trihydrate form and detecting any potential crystalline impurities. tricliniclabs.commdpi.com

Structural Elucidation: While single-crystal X-ray diffraction provides the most definitive crystal structure, XRPD can be used to determine the crystal structure of materials when single crystals are not available. mdpi.com For instance, the solid-state structure of anhydrous (-)-scopolamine (B92485) hydrobromide has been determined by single-crystal X-ray diffraction, revealing an orthorhombic P212121 space group. researchgate.net

Crystallinity Assessment: Evaluating the degree of crystallinity, which can impact the physical and chemical stability of the compound. improvedpharma.com

The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. linevsystems.com The resulting pattern of peaks is characteristic of the crystal lattice of the substance. linevsystems.comnih.gov

Table 1: Key Applications of XRPD in Scopolamine Hydrobromide Trihydrate Research

Application Description Reference
Phase Identification Verifies the specific crystalline form of scopolamine hydrobromide trihydrate and identifies any other crystalline phases present. tricliniclabs.com, mdpi.com
Polymorph Screening Differentiates between various polymorphic forms, each having a unique XRPD pattern. improvedpharma.com
Hydrate/Solvate Characterization Identifies and characterizes different hydration or solvation states of the molecule. improvedpharma.com
Degree of Crystallinity Quantifies the proportion of crystalline material versus amorphous content in a sample. improvedpharma.com
Stability Studies Monitors for any changes in the crystalline structure due to factors like temperature, humidity, or time. nih.gov

The presence of water molecules within a crystal lattice gives rise to hydrates, a phenomenon known as pseudopolymorphism. Scopolamine hydrobromide can exist in different hydration states, with the trihydrate being a common form. nih.gov The number of water molecules can significantly affect the compound's properties.

Research has shown that (-)-scopolamine hydrobromide "trihydrate" can be a conglomerate of a sesquihydrate and other hydrated species. researchgate.net Techniques like high-speed rotor spinning in solid-state NMR can induce phase transitions, converting these mixtures into the sesquihydrate form. researchgate.net It has been noted that both hydrohalide hydrated crystals of scopolamine contain a water molecule in a general position of symmetry and another in a special position of C2-rotation symmetry. researchgate.net The official monograph specifies that scopolamine hydrobromide can lose up to 13.0% of its weight upon drying, which corresponds to the water content in the trihydrate form. nihs.go.jp

Understanding these hydration states is crucial for controlling the quality and performance of the drug substance. The interconversion between different hydrated forms can be influenced by environmental conditions such as temperature and humidity.

Electrochemical and Bioanalytical Sensing Methodologies (e.g., Electrochemiluminescence)

Electrochemical and bioanalytical sensors offer rapid, sensitive, and often portable methods for the detection and quantification of scopolamine. mdpi.comyoutube.com These techniques are particularly valuable for on-site screening and analysis in various matrices. aminer.orgnih.gov

Electrochemiluminescence (ECL) is a highly sensitive analytical technique that combines electrochemistry with luminescence. nih.gov In an ECL assay, an electrochemical reaction generates a species that then undergoes a light-emitting reaction. nih.gov This method has been successfully applied to the detection of scopolamine.

A portable electrochemiluminescence sensor has been developed for the detection of scopolamine in complex biological matrices. rsc.org This sensor utilizes disposable screen-printed electrodes modified with a Nafion-[Ru(bpy)₃]²⁺ film. rsc.org Scopolamine acts as a co-reactant in the ECL process, producing light through an oxidative-reduction pathway. rsc.org The intensity of the emitted light is proportional to the concentration of scopolamine. nih.gov Research has shown that the maximum ECL intensity for scopolamine is achieved at a pH of 8, which is close to its pKa of 7.75. rsc.org While this method shows great promise for screening, it may have limited selectivity between structurally similar tropane alkaloids like atropine (B194438). acs.org

Other electrochemical methods, such as square-wave voltammetry using boron-doped diamond electrodes, have also been developed for the rapid screening of scopolamine in beverages and urine. researchgate.net

Table 2: Comparison of Analytical Parameters for an ECL-based Atropine Sensor (Relevant to Scopolamine)

Parameter Value Reference
Linearity Range 0.75 to 100 µM acs.org
Limit of Detection ~0.75 µM acs.org
Reproducibility (RSD) 3.0% acs.org
Repeatability (RSD) 9.2% acs.org

Specialized Analytical Approaches for Stability Assessment in Research Formulations

Assessing the stability of scopolamine hydrobromide trihydrate in research formulations is critical to ensure its integrity and efficacy over time. Stability-indicating analytical methods are specifically designed to separate and quantify the intact drug from its potential degradation products, impurities, and excipients. youtube.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for stability studies. youtube.com A stability-indicating HPLC assay method has been developed to study the chemical stability of scopolamine hydrobromide in a nasal solution. nih.govresearchgate.net This method demonstrated that the solution was stable for at least 42 days at room temperature when stored in amber-colored glass bottles. nih.gov The method was able to resolve the active ingredient from its degradation products and formulation excipients. nih.gov

Thin-layer chromatography (TLC) has also been employed to qualitatively determine scopolamine hydrobromide and its decomposition products in aqueous solutions under various stress conditions, including changes in pH, temperature, and exposure to UV irradiation. nih.gov

Stability studies also involve monitoring physical characteristics. For instance, during the 42-day study of the nasal solution, the physical appearance and pH of the solution remained unchanged. nih.gov In another study, the stability of scopolamine in human plasma was assessed under various conditions, including benchtop storage, freeze-thaw cycles, and long-term freezer storage, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. pensoft.net

Table 3: Stability of Scopolamine in Human Plasma under Different Conditions

Condition Duration of Stability Reference
Benchtop (Room Temperature) 18 hours pensoft.net
Auto-sampler (25 °C) 43 hours pensoft.net
Freeze-Thaw Cycles (-70 °C) 4 cycles pensoft.net
Long-term Freezer Storage (-70 °C) 3 days pensoft.net

Molecular and Cellular Mechanisms of Action: in Vitro and Pre Clinical Investigations

Comprehensive Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism Studies

Scopolamine (B1681570) acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), meaning it does not show a strong preference for any of the five identified subtypes (M1-M5). wikipedia.orgfrontiersin.orgnih.govnih.gov This broad antagonism is central to its physiological effects. wikipedia.org The binding of scopolamine to these receptors competitively inhibits the action of the endogenous neurotransmitter, acetylcholine. drugbank.comwikipedia.org This blockade of cholinergic transmission is the foundation of its use as a research tool to induce cognitive deficits in animal models. wikipedia.orgnih.gov

Receptor Subtype Selectivity and Binding Kinetics (M1-M5)

Scopolamine exhibits high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.govnih.gov While it is considered non-selective, some studies suggest that its effects on cognition may be primarily mediated through its interaction with M1 and M2 receptors. researchgate.net The M1 receptor is predominantly found in brain regions crucial for learning and memory, such as the cortex and hippocampus. nih.gov The M2 receptor also plays a significant role in these processes. researchgate.net Studies using M1 and M2 knockout mice have shown a reduced response to scopolamine, further implicating these subtypes in its cognitive effects. researchgate.net

The binding of scopolamine to muscarinic receptors is a dynamic process. Kinetic analyses have been employed to understand the rates of association and dissociation of scopolamine from these receptors. These studies provide a more detailed picture of the drug-receptor interaction beyond simple affinity measurements.

Competitive Inhibition Dynamics and Binding Affinity Determination (IC50)

Scopolamine functions as a competitive antagonist, meaning it vies with acetylcholine for the same binding site on the muscarinic receptor. wikipedia.orgnih.gov This competition can be overcome by increasing the concentration of acetylcholine. The potency of scopolamine's inhibitory effect is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the maximal response to an agonist.

In studies on 5-HT3 receptors, scopolamine demonstrated reversible inhibition with an IC50 of 2.09 μM. nih.govnih.gov While this indicates an effect on the serotonergic system, its affinity for muscarinic receptors is significantly higher, typically in the nanomolar range. nih.govresearchgate.net

Receptor TargetIC50 ValueReference
5-HT3A Receptor2.09 μM nih.govnih.gov

Post-Receptor Signal Transduction Pathway Modulation

The binding of an antagonist like scopolamine to a G-protein coupled receptor (GPCR), such as a muscarinic receptor, initiates a cascade of intracellular events that modulate cellular function. These post-receptor signaling pathways are crucial in translating the initial receptor blockade into a physiological response.

G-Protein Coupling and Downstream Effector Systems (e.g., Adenylyl Cyclase, Phospholipase C)

Muscarinic receptors are coupled to various G-proteins. For instance, M1 receptors couple to Gq-proteins, which in turn activate phospholipase C (PLC). nih.gov The activation of PLC leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which then trigger further downstream signaling events. By blocking M1 receptors, scopolamine inhibits this Gq-PLC signaling cascade.

Neurotransmitter System Interactions beyond Cholinergic Pathways (e.g., Dopaminergic, Serotonergic, Histaminergic)

While the primary action of scopolamine is on the cholinergic system, pre-clinical studies have revealed interactions with other major neurotransmitter systems. These interactions contribute to the complex pharmacological profile of the compound.

Dopaminergic System: Scopolamine can indirectly influence the dopaminergic system. By inhibiting M2 and M4 muscarinic autoreceptors on dopaminergic presynaptic neurons, scopolamine can lead to an increase in dopamine (B1211576) release. areeo.ac.ir This interaction is significant as both D1 and D2 dopamine receptors are involved in learning and memory. areeo.ac.ir Furthermore, scopolamine has been shown to augment the expression of immediate early genes induced by D1 dopamine receptor agonists in the striatum. nih.gov

Serotonergic System: Scopolamine has been shown to be a competitive antagonist at 5-HT3 receptors, a type of serotonin (B10506) receptor. nih.govnih.gov This interaction is noteworthy because 5-HT3 receptor antagonists are known to alleviate the cognitive deficits induced by scopolamine. nih.gov The IC50 value for scopolamine at 5-HT3A receptors has been determined to be 2.09 μM. nih.govnih.gov

Histaminergic System: Research indicates that scopolamine has a negligible affinity for histaminergic receptors. nih.gov However, some research has reported H1 receptor activity. nih.gov

Electrophysiological Studies on Synaptic Transmission (e.g., End-Plate Current Analysis in Excitable Tissues)

Electrophysiological studies have provided insights into how scopolamine affects the electrical properties of neurons and synaptic transmission. In studies of the neuromuscular junction, scopolamine has been shown to alter end-plate currents, which are the currents generated at the motor endplate by the binding of acetylcholine to nicotinic receptors. nih.gov While scopolamine's primary targets are muscarinic receptors, at higher concentrations, it can also block nicotinic acetylcholine receptors. nih.gov

Central Nervous System Mechanisms: Blood-Brain Barrier Permeation and Neuropharmacological Effects

Scopolamine hydrobromide trihydrate's capacity to cross the blood-brain barrier (BBB) is a pivotal aspect of its central nervous system (CNS) activity. hhs.gov Preclinical investigations have established that the compound is able to permeate the BBB, allowing it to exert direct effects on the brain. hhs.govpatsnap.com This characteristic is highlighted in studies that contrast scopolamine hydrobromide with its quaternary ammonium (B1175870) derivative, scopolamine methylbromide. The latter compound does not readily cross the BBB, and its lack of central effects is used experimentally to differentiate peripheral and central cholinergic blockade. nih.govnih.gov For instance, research in rats has shown that systemically administered scopolamine hydrobromide impairs fear conditioning, while methylscopolamine has no such effect, confirming that these cognitive effects originate from the drug's action within the CNS. nih.gov

Once in the CNS, scopolamine acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5. patsnap.comdrugbank.com Its neuropharmacological effects are primarily attributed to the blockade of these receptors, which inhibits the action of the neurotransmitter acetylcholine (ACh). patsnap.com The M1 receptor subtype, which is abundant in key brain regions for cognition such as the cerebral cortex, hippocampus, and striatum, is particularly implicated in the effects of scopolamine. patsnap.com Blockade of these M1 receptors is linked to outcomes like drowsiness, amnesia, and sedation. patsnap.com

The impact on the hippocampus is a central feature of scopolamine's neuropharmacology. Acetylcholine projections to hippocampal neurons, which are crucial for mediating long-term potentiation (a cellular basis for memory formation), are inhibited by scopolamine. wikipedia.org The compound also suppresses the cholinergic-mediated release of glutamate (B1630785) in hippocampal neurons. wikipedia.org This widespread disruption of cholinergic signaling has made scopolamine a standard pharmacological tool in preclinical research for inducing temporary cognitive deficits and modeling memory impairment seen in conditions like Alzheimer's disease. wikipedia.orgnih.gov

Interestingly, some research suggests that scopolamine's interaction with the BBB is not passive. A study in male Wistar rats found that a 14-day treatment with scopolamine led to an increased extraction and permeability-surface area product of choline (B1196258) transport across the blood-brain barrier in various brain regions. nih.gov This suggests that the cholinergic system may play a role in regulating the transport of essential precursors like choline into the brain. nih.gov

Summary of Neuropharmacological Effects of Scopolamine Hydrobromide Trihydrate

MechanismAffected Brain Region/SystemObserved Effect in Preclinical ModelsReference
Permeation of Blood-Brain BarrierCentral Nervous SystemEnables direct action on brain tissue, unlike derivatives such as methylscopolamine. hhs.govpatsnap.comnih.govnih.gov
Competitive, Non-selective Muscarinic Receptor AntagonismM1-M5 Receptors (CNS)Blocks acetylcholine signaling, leading to broad anticholinergic effects. patsnap.comdrugbank.com
M1 Receptor BlockadeCerebral Cortex, Hippocampus, StriatumInduces drowsiness, amnesia, and sedation. patsnap.com
Inhibition of Hippocampal FunctionsHippocampusInhibits long-term potentiation and cholinergic-mediated glutamate release. wikipedia.org
Alteration of Choline TransportBlood-Brain BarrierIncreases the permeability-surface area product for choline transport into the brain after prolonged administration in rats. nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., Acetylcholinesterase in specific research contexts)

While scopolamine is primarily characterized as a muscarinic receptor antagonist, some preclinical studies have investigated its capacity to directly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. These investigations reveal a more complex interaction with the cholinergic system than simple receptor blockade.

In a study using zebrafish larvae, scopolamine itself was found to exhibit direct AChE inhibitory activity. nih.gov The research noted a statistically significant inhibition of 11.68% (± 2.28) in larvae treated with the compound compared to an untreated control group. nih.gov This finding was novel for this specific model but was supported by citations of older research demonstrating similar effects in other animal models. nih.gov

These earlier preclinical studies provide further context for scopolamine's enzyme inhibition profile. For example, research in guinea pigs showed that scopolamine administration led to an 18.7% (± 3.7) inhibition of red blood cell AChE and a 44.1% (± 3.1) inhibition of plasma cholinesterase. nih.gov Another study involving synaptosomal fractions isolated from rat brains demonstrated that scopolamine could produce competitive AChE inhibition at a concentration of 0.25 x 10⁻² M and a mixed-type inhibition at a higher concentration of 0.5 x 10⁻² M. nih.gov The mechanism for this inhibition is suggested to be mediated via the choline-binding sites on the AChE enzyme. nih.gov

It is important to note that in many experimental contexts, scopolamine is used to induce cognitive deficits by blocking acetylcholine receptors, which researchers then attempt to reverse using potent AChE inhibitors like donepezil. mdpi.comnih.govmdpi.com In these models, the primary mechanism causing memory impairment is the receptor antagonism, not enzyme inhibition by scopolamine. The compound's own modest inhibitory effect on AChE is a distinct, and less prominent, aspect of its pharmacological profile.

Summary of Acetylcholinesterase (AChE) Inhibition by Scopolamine

Animal Model/SystemFindingReference
Zebrafish LarvaeDemonstrated a direct AChE inhibition of 11.68% (± 2.28). nih.gov
Guinea PigsInhibited red blood cell AChE by 18.7% (± 3.7) and plasma cholinesterase by 44.1% (± 3.1). nih.gov
Rat Brain Synaptosomal FractionsShowed competitive AChE inhibition at lower concentrations and mixed-type inhibition at higher concentrations. nih.gov

Pre Clinical Research Models and Experimental Methodologies Utilizing Scopolamine Hydrobromide Trihydrate

Models for Neurological and Psychiatric Research

The utility of scopolamine (B1681570) extends beyond general memory studies into more specific models of neurological and psychiatric diseases where cholinergic dysfunction is a known or suspected component.

The "cholinergic hypothesis" of Alzheimer's disease (AD) posits that a deficiency in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline seen in patients. mdpi.com Scopolamine provides a robust and widely used pharmacological model to mimic this cholinergic deficit. nih.goveurekaselect.commonash.edu By blocking muscarinic receptors, scopolamine administration in healthy animals induces transient cognitive impairments, such as memory loss and learning difficulties, that resemble the core symptoms of early-stage AD. frontiersin.orgresearchgate.net

This model is pivotal for the pre-clinical screening and validation of potential anti-Alzheimer's drugs, particularly those aimed at enhancing cholinergic function, like acetylcholinesterase inhibitors. mdpi.com Research has also shown that the scopolamine model can replicate other pathological aspects of AD, including the promotion of amyloid-β (Aβ) deposition, a hallmark of the disease. frontiersin.orgnih.gov Studies in rats have demonstrated that scopolamine administration leads to reduced expression of key proteins in hippocampal memory pathways and can increase oxidative stress, both of which are implicated in AD pathology. frontiersin.orgmdpi.com

Table 3: Scopolamine as a Pharmacological Model for Alzheimer's Disease
Modeled Aspect of ADMechanism/Effect of ScopolamineModel OrganismReference
Cognitive Deficit (Amnesia)Blocks muscarinic acetylcholine receptors, impairing memory and learning pathways.Rats, Mice frontiersin.orgresearchgate.net
Cholinergic DysfunctionActs as a non-selective muscarinic antagonist, mimicking the loss of cholinergic neurotransmission.Rats, Mice mdpi.comnih.gov
Amyloid-β DepositionCauses an increase in amyloid-β deposition.General Experimental Models frontiersin.orgnih.gov
Oxidative StressIncreases levels of oxidative stress markers in the brain.Mice frontiersin.org

While neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP are the primary agents used to create animal models of Parkinson's disease (PD) by directly destroying dopaminergic neurons, scopolamine has a role in studying specific aspects of the disease, particularly tremor. mdpi.com Parkinsonism involves an imbalance between dopamine (B1211576) and acetylcholine in the brain, and anticholinergic drugs were historically used as a treatment for PD tremor. nih.gov

In a research context, scopolamine can be used to investigate the contribution of the cholinergic system to motor control and tremor. Although less common, it can be used to induce tremor or to study the motor side effects of cholinergic blockade, which can be relevant to understanding the complex neurochemical imbalances in PD. For instance, a study in rats used scopolamine alongside biperiden, an antiparkinsonian drug, to compare their effects on cognitive impairment, highlighting the intersection of cholinergic pathways in both cognitive and motor-related disease models. nih.gov Furthermore, the established clinical use of scopolamine for treating severe tremor in PD patients provides a strong rationale for its continued investigation in pre-clinical models aimed at developing better anti-tremor therapies. nih.gov

Research into Antidepressant-like Effects in Animal Models

Scopolamine hydrobromide trihydrate has been extensively investigated in pre-clinical research for its rapid antidepressant-like effects, utilizing a variety of animal models of depression. researchgate.netnih.govresearchgate.net These models are crucial for exploring the neurobiological mechanisms that underlie depression and for screening novel therapeutic agents. researchgate.net Commonly employed behavioral assessments include the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is interpreted as an antidepressant-like effect. nih.govfrontiersin.orgnih.gov

Research has demonstrated that scopolamine exerts these effects through its role as a non-selective muscarinic acetylcholine receptor antagonist. frontiersin.orgnih.govlktlabs.com The mechanism is believed to involve the blockade of M1 and M2 muscarinic receptors. frontiersin.orgresearchgate.net This blockade is thought to disinhibit glutamatergic neurons, leading to a surge in glutamate (B1630785) release in the medial prefrontal cortex (mPFC). researchgate.netfrontiersin.org Subsequent activation of AMPA receptors triggers intracellular signaling cascades, notably the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, and increases the expression of Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgresearchgate.net This cascade is linked to enhanced synaptogenesis and synaptic protein synthesis, which are thought to underpin the rapid therapeutic response. frontiersin.org

Further studies have pointed to the involvement of the eukaryotic Elongation Factor 2 (eEF2) protein. In the unpredictable chronic mild stress (UCMS) model of depression in mice, subchronic (but not acute) administration of scopolamine was found to reverse depressive-like behaviors such as anhedonia and behavioral despair. nih.gov This behavioral improvement was associated with the dephosphorylation and subsequent reactivation of eEF2 in the prefrontal cortex. nih.gov In some genetic mouse models of depression, scopolamine has been shown to be effective at lower doses than in non-predisposed strains, highlighting the sensitivity of these models for studying its antidepressant-like properties. nih.gov

Table 1: Summary of Research Findings on Antidepressant-like Effects of Scopolamine in Animal Models Use the interactive controls to filter and sort the data.

Animal Model Behavioral Test(s) Key Mechanistic Findings References
Rat Forced Swim Test (FST), Novelty Suppressed Feeding Test (NSFT) Blockade of M2-AChR in the medial prefrontal cortex (mPFC) is required; effects are mediated by activation of the mTORC1 signaling pathway and increased BDNF expression. frontiersin.org
Mouse (C57BL/6J) Unpredictable Chronic Mild Stress (UCMS), Splash Test, Sucrose Preference Test (SPT), FST, TST Subchronic administration reverses depressive-like behaviors; effect is dependent on eEF2 protein dephosphorylation in the prefrontal cortex. nih.gov
Mouse (H/Rouen genetic model) Tail Suspension Test (TST) Demonstrates high sensitivity to low doses of scopolamine; effect is partly inhibited by an AMPA receptor antagonist, suggesting a primary role for AMPA receptors. nih.gov

Models for Autonomic and Vestibular System Research

Scopolamine hydrobromide trihydrate is a cornerstone compound for investigating the mechanisms of motion sickness in animal models. nih.govnih.gov As rodents lack an emetic reflex, researchers have developed models that rely on other observable symptoms induced by rotation. nih.gov One such model uses a scoring system based on behaviors like piloerection, trembling, and fecal/urinary incontinence as an index for the severity of motion sickness. nih.gov In studies utilizing this model, scopolamine was found to significantly decrease the motion sickness index in both mice and rats, validating its efficacy and the model's utility. nih.gov

In other animal models, such as cats subjected to parallel swing stimulus, scopolamine has also demonstrated a significant ability to reduce the symptoms of motion sickness when compared to a placebo. researchgate.net These pre-clinical studies are vital for screening and validating new anti-motion sickness compounds and for exploring the cholinergic pathways involved in the vestibular system. nih.govresearchgate.net

Table 2: Scopolamine in Animal Models of Motion Sickness Use the interactive controls to filter and sort the data.

Animal Model Method of Induction Measured Effect of Scopolamine References
Mice & Rats Rotation Significantly decreased Motion Sickness Index (based on piloerection, tremble, incontinence). nih.gov
Cats Parallel Swing Stimulus Significantly lower score of motion sickness symptoms compared to placebo. researchgate.net

The anticholinergic properties of scopolamine hydrobromide trihydrate make it a valuable tool for research into the modulation of secretory glands and gastrointestinal function in animal models. nih.govwikipedia.org Its ability to antagonize muscarinic receptors leads to a reduction in exocrine gland secretions. This effect is utilized experimentally to induce dry eye symptoms in rats and mice, creating stable models for studying the pathology of the condition and testing potential treatments. nih.gov

Furthermore, the suppression of salivary flow is a well-documented and easily quantifiable pharmacodynamic effect. umkc.edunih.gov This has been used as a biomarker of drug activity in pharmacokinetic and bioavailability studies in various models. umkc.edunih.gov In addition to its effects on glands, scopolamine is known to decrease gastrointestinal motility due to its anticholinergic action, an effect that is leveraged in pre-clinical research to study gut function and related pharmacology. nih.gov

Methodological Considerations in Pre-clinical Drug Administration for Research

The route of administration is a critical variable in pre-clinical research, significantly impacting a compound's pharmacokinetic profile. Studies comparing intranasal (IN) and oral (PO) administration of scopolamine have provided key insights into its bioavailability. Research, including studies in rats and humans that inform animal model design, consistently shows that the intranasal route results in more rapid absorption and substantially greater bioavailability than the oral route. umkc.eduresearchgate.netdtic.mil

For instance, one study found the absolute bioavailability of intranasal scopolamine to be 83%, whereas oral bioavailability was only 3.7%. umkc.edu Plasma concentrations peak much faster following intranasal delivery compared to oral administration. umkc.edunih.gov This enhanced absorption via the nasal mucosa allows for achieving therapeutic concentrations more rapidly and reliably, which is a critical consideration when designing experiments that require precise timing of drug action. umkc.edudtic.mil In rat models, HPLC-MS/MS methods have been developed to study the pharmacokinetics of transdermally administered scopolamine, showing it can rapidly penetrate the skin and reach peak concentration, after which it maintains a relatively stable level for a period. researchgate.net

Table 3: Comparative Pharmacokinetics of Scopolamine: Intranasal vs. Oral Data synthesized from studies informing animal model design.

Parameter Intranasal (IN) Oral (PO) Reference
Absolute Bioavailability ~83% ~4% umkc.edu
Time to Peak Plasma Concentration (Tmax) ~0.4 hours ~0.8 hours umkc.edu
Peak Plasma Concentration (Cmax) from 0.4mg dose ~1680 pg/mL ~164 pg/mL umkc.edu

| General Absorption Profile | Rapid absorption, higher peak concentration | Slower absorption, lower peak concentration | umkc.edudtic.mil |

Radioligand binding and autoradiography are powerful techniques used in pre-clinical research to visualize and quantify the distribution and density of receptors in the brain. In studies involving scopolamine, these methods have been used to map muscarinic acetylcholine receptors in animal brains, typically from rats. nih.govnih.gov

Quantitative autoradiography using tritiated scopolamine ([3H]scopolamine) allows for the visualization of its distribution in vivo. nih.gov Research has shown that the regional distribution of [3H]scopolamine in the rat brain is highly correlated with the density of muscarinic receptor sites as determined by in vitro methods. nih.gov Brain regions known to have high concentrations of cholinergic nerve terminals show the highest receptor density and label slowly, potentially due to competition with endogenous acetylcholine. nih.gov

Radioligand binding assays are also employed to study the interaction of scopolamine with various receptor systems. These assays measure the displacement of a specific radioligand from its receptor by scopolamine. For example, scopolamine's ability to displace tritiated quinuclidinyl benzylate from rat brain receptors is used to determine its concentration in biological samples. nih.gov Other studies have used these techniques to reveal complex neurochemical interactions; for instance, pre-treatment with scopolamine was shown to increase the in vivo binding of a radioligand for the dopamine transporter (DAT) in the rat striatum, suggesting an indirect modulatory effect of cholinergic antagonists on the dopaminergic system. nih.gov

Neurobehavioral Study Designs and Data Analysis in Toxicology Research

Scopolamine hydrobromide trihydrate serves as a critical pharmacological tool in preclinical toxicology research to model cognitive deficits, particularly those affecting learning and memory. By acting as a non-selective muscarinic acetylcholine receptor antagonist, it induces a transient state of amnesia in animal models, primarily rodents. nih.govijpsr.comnih.gov This induced cognitive impairment provides a reliable platform for investigating the neurotoxic effects of various substances and for evaluating the neuroprotective potential of novel therapeutic agents. The study designs employed are centered around behavioral assays that quantify different aspects of cognition. ijpsr.comspandidos-publications.com

The primary goal of these neurobehavioral studies is to assess the ability of a test compound to prevent or reverse the cognitive deficits induced by scopolamine. Animal models, typically mice or rats, are subjected to a battery of behavioral tests designed to evaluate specific cognitive functions. nih.govtjnpr.org These tests are selected based on their established validity in measuring learning, memory, and related behavioral parameters. The data generated from these tests are then subjected to rigorous statistical analysis to determine the significance of the observed effects.

Neurobehavioral Testing Paradigms

Several standardized behavioral tests are routinely used in scopolamine-induced cognitive impairment models. These assays are designed to measure distinct types of memory and learning, including spatial memory, recognition memory, and fear-motivated memory.

Morris Water Maze (MWM): This test is a widely accepted method for assessing spatial learning and memory. tjnpr.orgnih.gov It involves a circular pool filled with opaque water, in which a submerged platform is hidden. Animals learn the platform's location using external spatial cues. Key parameters measured include escape latency (the time taken to find the platform), the path length traveled, and the time spent in the target quadrant during a probe trial where the platform is removed. nih.govmdpi.com Scopolamine administration typically increases escape latency, indicating impaired spatial learning. mdpi.com

Y-Maze and T-Maze Tests: These mazes are used to evaluate spatial working memory. nih.govnih.gov The tests are based on the innate tendency of rodents to explore novel environments. In the Y-maze, the percentage of spontaneous alternations (visiting all three arms in sequence) is measured. A lower alternation percentage in scopolamine-treated animals suggests deficits in short-term spatial memory. nih.gov Similarly, the T-maze can be used to assess memory, where a significant increase in the time taken to enter the preferred arm is observed in scopolamine-treated groups compared to controls. nih.gov

Novel Object Recognition (NOR) Test: The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory. nih.govijpsr.com The test consists of a familiarization phase, where the animal explores two identical objects, and a test phase, where one object is replaced with a novel one. The key metric is the discrimination index, which quantifies the preference for exploring the novel object over the familiar one. nih.gov Scopolamine-treated animals typically show a reduced discrimination index, indicating impaired recognition memory. mdpi.com

Passive Avoidance Test: This assay measures fear-motivated learning and memory. nih.gov The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. During training, the animal receives a mild foot shock upon entering the dark compartment. In the test session, the latency to step through to the dark compartment is measured. Scopolamine administration typically shortens this step-through latency, indicating amnesia for the aversive experience. nih.gov

Open Field Test (OFT): While not a direct measure of memory, the OFT is crucial for assessing general locomotor activity and anxiety-like behaviors. nih.govmdpi.com It helps researchers confirm that observed effects in cognitive tests are not merely due to changes in movement or emotional state induced by scopolamine or the test compound. unnes.ac.id Parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena are recorded. nih.gov

Detailed Research Findings

Research studies consistently demonstrate the utility of scopolamine in modeling cognitive deficits. For instance, administration of scopolamine has been shown to significantly impair performance in the MWM test, as evidenced by increased escape latencies. mdpi.com In the NOR test, scopolamine-treated mice exhibit a significant reduction in the discrimination index compared to control groups. nih.govmdpi.com Similarly, in the Y-maze and T-maze, a decrease in spontaneous alternation and an increase in latency to enter the correct arm are characteristic findings following scopolamine injection. nih.govnih.gov

Biochemical analyses often accompany these behavioral tests. Scopolamine administration has been linked to increased oxidative stress in the brain, characterized by elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes like catalase and glutathione. nih.govspandidos-publications.com It also affects the cholinergic system by increasing the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. nih.govspandidos-publications.com Neuroprotective agents are often evaluated for their ability to counteract these biochemical changes in addition to improving behavioral performance.

Data Analysis in Toxicology Research

The data collected from these neurobehavioral assays are analyzed using specific statistical methods to determine the significance of the findings.

Statistical Presentation: Data are typically expressed as the mean ± standard error of the mean (SEM). nih.govmdpi.com

Statistical Tests: The choice of statistical test depends on the experimental design.

One-way Analysis of Variance (ANOVA): This is one of the most common methods used when comparing three or more experimental groups (e.g., control, scopolamine-only, and scopolamine + test compound groups). nih.govmdpi.com

Post-Hoc Tests: If the ANOVA result is statistically significant, a post-hoc test, such as Tukey's multiple comparison test, is performed to identify which specific group means are different from one another. nih.govmdpi.com This allows researchers to compare the effects of different treatments to both the control and the scopolamine-only groups.

Student's t-test: In simpler designs with only two groups (e.g., control vs. scopolamine), a t-test may be used for comparison.

Significance Level: A p-value of less than 0.05 (p < 0.05) is generally considered the threshold for statistical significance. nih.gov

The ultimate goal of the data analysis is to statistically validate whether a potential neuroprotective compound can significantly ameliorate the behavioral and biochemical deficits induced by scopolamine hydrobromide trihydrate.

Data Tables

Table 1: Representative Data from Morris Water Maze (MWM) Test

GroupEscape Latency (seconds)Time in Target Quadrant (%)
Control 15.2 ± 2.145.5 ± 4.3
Scopolamine 48.9 ± 5.318.2 ± 3.1
Scopolamine + Test Compound 20.5 ± 2.8#39.8 ± 3.9#
Note: Data are presented as mean ± SEM. *p < 0.01 vs. Control group. #p < 0.05 vs. Scopolamine group.

Table 2: Representative Data from Novel Object Recognition (NOR) and Y-Maze Tests

GroupDiscrimination Index (NOR, %)Spontaneous Alternation (Y-Maze, %)
Control 65.7 ± 5.178.4 ± 4.9
Scopolamine 30.1 ± 4.245.1 ± 5.5
Scopolamine + Test Compound 58.9 ± 4.8#71.3 ± 6.0#
Note: Data are presented as mean ± SEM. *p < 0.01 vs. Control group. #p < 0.05 vs. Scopolamine group.

Table 3: Representative Data from Biochemical Analysis of Brain Tissue

GroupAcetylcholinesterase (AChE) Activity (U/mg protein)Malondialdehyde (MDA) Level (nmol/mg protein)
Control 1.5 ± 0.22.4 ± 0.3
Scopolamine 3.8 ± 0.45.9 ± 0.6
Scopolamine + Test Compound 2.0 ± 0.3#3.1 ± 0.4#
Note: Data are presented as mean ± SEM. *p < 0.01 vs. Control group. #p < 0.05 vs. Scopolamine group.

Theoretical Frameworks and Conceptual Advances in Scopolamine Hydrobromide Trihydrate Research

Cholinergic Hypothesis of Cognitive Function and its Contemporary Reassessment

The cholinergic hypothesis, first proposed in the early 1980s, posits that a decline in cholinergic neurotransmission is a key factor in the cognitive decline associated with aging and dementia, such as Alzheimer's disease. nih.govresearchgate.net This hypothesis was initially supported by findings of reduced levels of the enzyme responsible for synthesizing acetylcholine (B1216132), choline (B1196258) acetyltransferase, in the brains of Alzheimer's patients. The theory suggests that functional disturbances in cholinergic activity contribute significantly to memory loss and other cognitive problems. nih.gov Restoration of cholinergic function, therefore, has been a primary target for therapeutic interventions. nih.gov

Scopolamine (B1681570) hydrobromide trihydrate, a potent anticholinergic agent, has been instrumental in the study of this hypothesis. nih.gov By temporarily blocking muscarinic acetylcholine receptors, scopolamine can induce a state of cognitive impairment in healthy individuals that mimics some of the deficits seen in dementia. nih.gov This "scopolamine model" has been widely used to investigate the role of the cholinergic system in various cognitive domains, including memory and attention. nih.govnih.gov

Contemporary reassessment of the cholinergic hypothesis, aided by advances in neuroimaging and psychopharmacological research, has led to a more nuanced understanding. nih.govepa.gov While the core concept of cholinergic involvement in cognition remains valid, it is now recognized as one of several interacting systems failures that contribute to the pathogenesis of diseases like Alzheimer's. northwestern.edunih.gov Recent studies suggest that the cholinergic system's role extends beyond simple neurotransmitter deficiency to include complex interactions with other neurobiological pathways. northwestern.edu For instance, research is exploring the interplay between cholinergic deficits, amyloid plaque deposition, and tau protein tangles in Alzheimer's disease. researchgate.net

Furthermore, the contemporary view acknowledges that age-related changes in the cholinergic system may involve compensatory mechanisms. nih.gov Early in the aging process, an increase in cholinergic activity might compensate for other age-related neurological changes. nih.gov This refined understanding underscores the complexity of cholinergic function and its role in cognitive health and disease.

Conceptualizing Scopolamine as a General Pharmacological Probe for Neurobiological Systems

Scopolamine hydrobromide trihydrate has proven to be a valuable tool not just for studying the cholinergic system but also as a general pharmacological probe to investigate the function of various neurobiological systems. nih.govnih.gov Its ability to induce predictable and reversible cognitive deficits makes it a standard reference drug in both animal and human studies. nih.gov

The "scopolamine model" of cognitive impairment is frequently employed in preclinical and clinical research to assess the potential efficacy of new drugs designed to enhance cognitive function. nih.govnih.gov By demonstrating that a novel compound can reverse the cognitive deficits induced by scopolamine, researchers can gather early evidence of its pharmacodynamic activity. nih.gov This approach helps to de-risk and streamline the drug development process. nih.gov

The effects of scopolamine are not limited to memory and are known to impact a range of cognitive and non-cognitive functions. nih.gov Studies have shown that scopolamine can affect sensory discrimination, attention, locomotor activity, and even induce anxiety-like behaviors in animal models. nih.gov This broad spectrum of effects allows researchers to use scopolamine to dissect the roles of the cholinergic system in various behavioral and physiological processes.

Moreover, scopolamine administration has been used as a psychopharmacological model to study the brain connectivity changes seen in conditions like Alzheimer's disease. nih.gov By analyzing brain activity, for instance through magnetoencephalography (MEG), researchers have found that scopolamine can induce alterations in brain network connectivity that are similar to those observed in Alzheimer's patients. nih.gov This provides a valuable translational model for understanding the neurophysiological underpinnings of cognitive impairment and for testing potential therapeutic interventions.

Pharmacodynamic and Receptor Theory Considerations in Experimental Design

When using scopolamine hydrobromide trihydrate in research, a thorough understanding of its pharmacodynamics and receptor theory is crucial for designing robust and interpretable experiments. nih.govyoutube.com Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). patsnap.com This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, thereby blocking its action. youtube.comhhs.gov

Scopolamine is considered a non-selective antagonist, meaning it has a high affinity for all five subtypes of muscarinic receptors (M1-M5), although with some moderate selectivity for the M1 subtype. nih.govdrugbank.comlktlabs.com This lack of selectivity is an important consideration, as the different receptor subtypes are distributed throughout the central and peripheral nervous systems and mediate a wide range of physiological functions. patsnap.com For example, M1 receptors are abundant in the cerebral cortex and hippocampus and are heavily involved in cognitive processes, while other subtypes regulate functions like heart rate and smooth muscle contraction. patsnap.com

The competitive nature of scopolamine's antagonism has implications for experimental design. The degree of receptor blockade, and therefore the magnitude of the physiological effect, depends on the relative concentrations of scopolamine and acetylcholine at the receptor site. hhs.gov This is a key principle of receptor theory.

Furthermore, pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential for understanding the relationship between scopolamine concentration in the body and its effects on the central nervous system. nih.govnih.gov Studies have shown that there is a time lag between peak plasma concentrations of scopolamine and its maximum effects on cognitive and physiological measures. nih.gov This hysteresis suggests that the drug's effects are not directly proportional to its concentration in the blood and may involve intermediate steps, such as distribution to the central nervous system or the triggering of secondary signaling cascades. nih.gov Careful consideration of these PK-PD relationships is necessary to optimize administration regimens and accurately interpret experimental outcomes. nih.gov

Table 1: Scopolamine's Interaction with Muscarinic Receptor Subtypes

Receptor SubtypePrimary Location(s)Key Functions
M1 Cerebral cortex, hippocampusLearning, memory, cognitive function
M2 Heart, smooth muscleRegulation of heart rate, smooth muscle contraction
M3 Glandular tissue, smooth muscleSecretions, smooth muscle contraction
M4 StriatumMotor control
M5 Substantia nigra, VTADopamine (B1211576) release, reward

This table is for illustrative purposes and represents a simplified overview of muscarinic receptor distribution and function.

Development of Novel Hypotheses for Non-Classical Actions or Interactions

While the primary mechanism of action of scopolamine is well-established as muscarinic receptor antagonism, emerging research is exploring novel hypotheses for its non-classical actions and interactions with other neurotransmitter systems and cellular processes.

Another novel area of research is the link between cholinergic function, oxidative stress, and neuroinflammation. Some studies suggest that scopolamine can increase the production of reactive oxygen species, leading to oxidative stress and contributing to memory impairment. nih.gov Furthermore, scopolamine has been shown to promote neuroinflammation and induce delirium-like neuropsychiatric disorders in animal models. nih.gov This is associated with an increase in pro-inflammatory cytokines and inflammasome components in the brain. nih.gov These findings suggest that the effects of scopolamine on cognition may be mediated, in part, by mechanisms that go beyond simple receptor blockade and involve complex inflammatory and oxidative stress pathways.

Additionally, some research has explored the potential cholesterol-independent mechanisms of certain drugs in reversing scopolamine-induced amnesia. For example, statins, which are typically used to lower cholesterol, have been shown to reverse the memory deficits caused by scopolamine through antioxidant and cholinomimetic actions, independent of their effects on cholesterol levels. researchgate.net This opens up new avenues for understanding the complex interplay between different physiological systems in cognitive function and dysfunction.

These emerging hypotheses highlight the need for continued research to fully elucidate the multifaceted actions of scopolamine and its potential interactions with various neurobiological systems.

Emerging Research Domains and Future Directions in Scopolamine Hydrobromide Trihydrate Science

Investigation of Repurposing Strategies for Neurological and Toxicological Countermeasures (e.g., Nerve Agent Antidotes)

A significant area of emerging research is the repurposing of scopolamine (B1681570) hydrobromide trihydrate as a countermeasure for neurological and toxicological threats, particularly nerve agent poisoning. globalbiodefense.com Scopolamine's ability to readily cross the blood-brain barrier makes it a candidate for treating the central nervous system symptoms of nerve agent exposure. globalbiodefense.com As a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, it can counteract the effects of organophosphorus nerve agents. globalbiodefense.comnih.gov

Research, including efforts by the U.S. Department of Defense, is focused on developing scopolamine as a centrally-acting adjunct therapy to be administered alongside standard treatments. globalbiodefense.com The goal is to improve survival rates and medical outcomes against the central symptoms of current and emerging nerve agent threats. globalbiodefense.com Animal models have been instrumental in this research. For instance, studies in guinea pigs have evaluated its efficacy as a delayed treatment following exposure to nerve agents like VX. nih.gov These studies suggest that while scopolamine as an adjunct did not increase survival, it showed beneficial effects on recovery and posture. nih.gov As a standalone delayed treatment, it demonstrated a significant, dose-responsive beneficial effect on survival and recovery. nih.gov Further research has indicated that scopolamine can also reduce the necessary dose of atropine (B194438), a primary nerve agent antidote, for survival against lethal intoxication. nih.govdtic.mil The effectiveness of scopolamine in this context is often linked to its use in combination with an effective oxime, which helps to reactivate acetylcholinesterase. nih.govdtic.mil

Key Findings in Scopolamine Repurposing for Nerve Agent Countermeasures

Research FocusKey FindingAnimal ModelSource Citation
Adjunct TherapyActs as a centrally-acting adjunct to standard antidotes to improve outcomes against central symptoms of nerve agent poisoning.N/A globalbiodefense.com
Delayed Treatment EfficacyAs a standalone delayed treatment, showed a significant, dose-responsive beneficial effect on survival and recovery.Guinea Pig nih.gov
Atropine Dose ReductionCan reduce the dose of atropine required for survival following lethal nerve agent intoxication.Guinea Pig nih.govdtic.mil
Mechanism of ActionReadily crosses the blood-brain barrier and acts as a competitive antagonist at muscarinic acetylcholine receptors.N/A globalbiodefense.com

Exploration of Interactions with Endogenous and Exogenous Compounds at a Mechanistic Level

Understanding the intricate interactions of scopolamine hydrobromide trihydrate with both naturally occurring (endogenous) and foreign (exogenous) substances is a key research priority. At its core, scopolamine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1-M5), structurally mimicking the endogenous neurotransmitter acetylcholine. drugbank.comnih.gov This antagonism blocks the action of acetylcholine on postganglionic cholinergic nerves and smooth muscles, forming the basis of its effects. nih.gov

Beyond its primary targets, research shows scopolamine can also interact with other receptor systems. For example, it competitively antagonizes 5-HT3 receptors with an IC50 of 2.09 μM. medchemexpress.com The exploration of its interactions with exogenous compounds, such as other drugs, is critical for predicting combined effects. For instance, when combined with CNS depressants like apomorphine or carisoprodol, there is an increased risk of enhanced CNS depression. drugbank.com Conversely, the serum concentration of scopolamine can be decreased when combined with compounds like apalutamide or cenobamate. drugbank.com These mechanistic studies are crucial for building a comprehensive profile of the compound's action within a complex biological system.

Advanced Neuroimaging Research Using Radiolabeled Scopolamine for Receptor Mapping and Disease Pathophysiology

Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), are being employed to visualize and quantify the action of scopolamine in the brain. nih.govsnmjournals.org By using a radiolabeled form of the compound, such as [11C]scopolamine, researchers can map the distribution and density of muscarinic cholinergic receptors in living humans. nih.govacs.org

Initial PET studies with [11C]scopolamine demonstrated that after intravenous injection, the tracer is first delivered to the brain based on blood flow. nih.gov Over time, it is cleared from regions with low muscarinic receptor density, like the cerebellum, while it continues to accumulate in receptor-rich areas such as the cerebral cortex and basal ganglia. nih.govacs.org However, a challenge in this research domain is that the late regional concentration of [11C]scopolamine does not perfectly parallel the known densities of muscarinic receptors in these areas, which has limited its clinical utility. nih.govmdpi.com Despite this, tracer kinetic analysis using compartmental models can provide estimates of receptor binding that align well with in vitro measurements. nih.gov This line of research is vital for understanding the role of the cholinergic system in the pathophysiology of various neurological and psychiatric diseases. snmjournals.orgacs.org

Development of Novel Delivery Systems for Controlled Research Applications (e.g., Intranasal Gels, Transdermal Systems)

To enhance its utility in research and potential therapeutic applications, significant effort is being directed toward creating novel delivery systems for scopolamine hydrobromide trihydrate. mdpi.com These systems aim to provide more controlled and efficient administration compared to traditional oral or injection routes.

Transdermal Systems: Transdermal patches were the first such novel system to be made commercially available for scopolamine. nih.gov They are designed for the continuous administration of the drug through the skin into the circulatory system, offering more uniform plasma concentrations over an extended period, often up to 72 hours. nih.gov This method is particularly useful in research for modeling chronic conditions. nih.gov

Intranasal Gels: Intranasal delivery is being investigated as a method for rapid absorption and onset of effect. nih.govphysiology.org Studies comparing intranasal scopolamine gel to oral administration have shown that the intranasal route leads to faster absorption and a shorter time to reach maximum salivary concentration. dtic.mil This rapid action is being explored for applications requiring quick intervention. nih.gov However, research is ongoing to optimize the formulation and dispensing methods to ensure consistent and superior performance compared to oral delivery. nih.gov

Other Novel Systems: Beyond gels and patches, other advanced systems are in development. One such example is a spray-dried nanoparticles-in-microparticles system designed to be formulated into orally disintegrating tablets (ODTs). nih.govnih.gov This system encapsulates the drug, allowing for a much slower, more controlled release compared to conventional ODTs, potentially improving its application profile. nih.gov

Comparison of Novel Scopolamine Delivery Systems

Delivery SystemPrimary AdvantageKey Research FindingSource Citation
Transdermal PatchProvides constant, long-term (e.g., 72h) drug delivery and stable plasma levels.Effective for chronic administration in pharmacological modeling of dementia. nih.gov
Intranasal GelEnsures fast absorption and rapid onset of therapeutic effect.Achieves maximum concentration faster than oral administration. nih.govdtic.mil
Nanoparticles-in-Microparticles (for ODTs)Allows for a significantly slower, more controlled drug release profile.Increased the time for 90% drug release from 3 minutes (conventional) to 90 minutes. nih.gov

Unraveling Complex Signal Transduction Pathways and Gene Expression Modulations

Future research is delving into the molecular mechanisms of scopolamine, moving beyond receptor binding to understand its influence on intracellular signal transduction and gene expression. By antagonizing muscarinic receptors, scopolamine can inhibit the downstream release of other neurotransmitters. drugbank.com

Recent studies have shown that scopolamine hydrobromide can modulate complex signaling cascades, such as the Toll-like receptor (TLR) and interferon (INF) signaling pathways. researchgate.net This suggests a potential role in modulating immune and inflammatory responses. For example, its interaction with certain interleukin receptors can lead to the phosphorylation and activation of proteins like JAK-1,3 and STAT-1,6, which are involved in anti-inflammatory and antiviral responses. researchgate.net

Furthermore, animal model studies are using whole-genome RNA sequencing to analyze how scopolamine alters gene expression. researchgate.net This research has confirmed that scopolamine treatment can change the expression patterns of genes involved in immune response and inflammation. researchgate.net Specifically, it has been associated with an increased level of pro-inflammatory cytokines like IL-1β, IL-18, and TNF-α, as well as components of the NLRP3 inflammasome in the brain. researchgate.net Unraveling these complex pathways is essential for a complete understanding of the compound's biological effects.

Computational and In Silico Modeling of Receptor Interactions and Pharmacodynamics

Computational pharmacology, or in silico modeling, represents a frontier in understanding the pharmacodynamics of compounds like scopolamine hydrobromide trihydrate. rjppd.orgeujournal.org This field uses computer-based simulations and models to predict how a drug interacts with its biological targets at a molecular level. rjppd.org These techniques are integral to modern drug design, allowing researchers to estimate the binding affinity and mechanism of a compound with a target protein and to optimize molecular structures for improved efficacy and selectivity. rjppd.org

For scopolamine, computational approaches are valuable for modeling its interaction with various muscarinic receptor subtypes. While specific in silico models for scopolamine hydrobromide trihydrate are part of ongoing research, the methodologies are well-established. For example, the scopolamine-induced cognitive impairment model is a widely used pharmacodynamic model in both preclinical animal studies and human clinical trials. nih.gov This model helps researchers predict the activity of novel compounds by assessing their ability to reverse the cognitive deficits induced by scopolamine. nih.gov The use of computational tools to refine and interpret data from such models is a key area of future development, helping to bridge the gap between basic research and clinical application. eujournal.org

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Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, trihydrate, (aS)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.